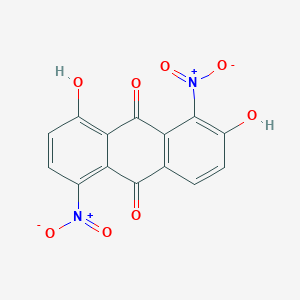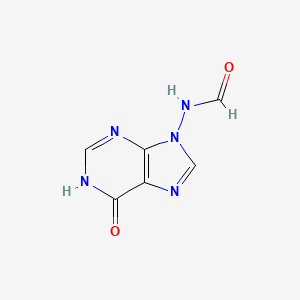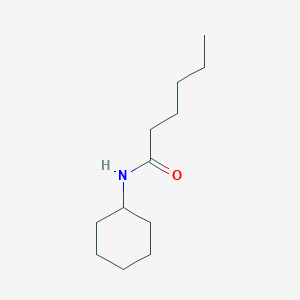![molecular formula C14H16N2O4 B13993245 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone CAS No. 5349-43-9](/img/structure/B13993245.png)
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a formimidoyl group attached to a 4-methoxy-2-nitrophenyl moiety
Preparation Methods
The synthesis of 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2-nitroaniline and cyclohexanone.
Formation of Formimidoyl Intermediate: The 4-methoxy-2-nitroaniline is reacted with formic acid to form the formimidoyl intermediate.
Cyclohexanone Condensation: The formimidoyl intermediate is then condensed with cyclohexanone under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Scientific Research Applications
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formimidoyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone can be compared with similar compounds such as:
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound has a similar nitrophenyl moiety but differs in the acetamide group, leading to different reactivity and applications.
N-(4-Methoxy-2-nitrophenyl)-2-methylbenzamide: This compound also contains the methoxy and nitro groups but has a benzamide structure, which affects its chemical and biological properties.
Properties
CAS No. |
5349-43-9 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16N2O4/c1-20-11-6-7-12(13(8-11)16(18)19)15-9-10-4-2-3-5-14(10)17/h6-10H,2-5H2,1H3 |
InChI Key |
QSQASUOPVQSXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2CCCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
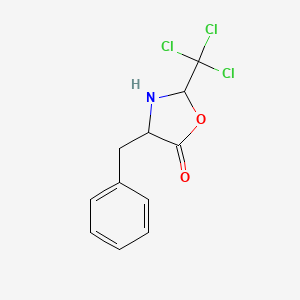
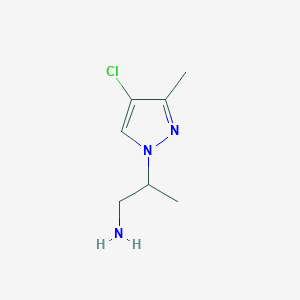
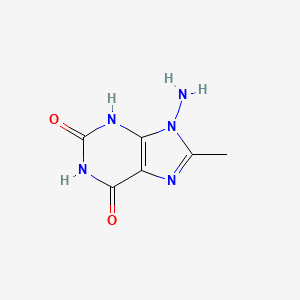
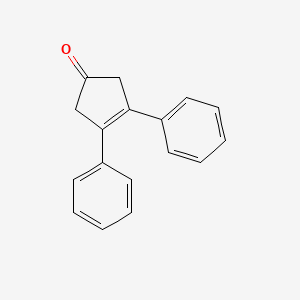
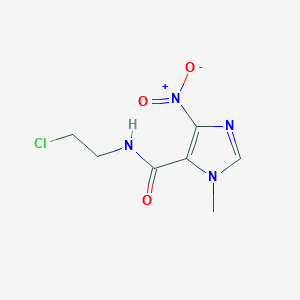
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
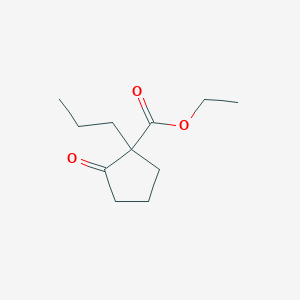
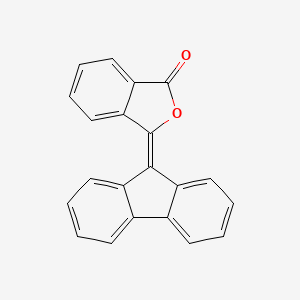
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
